molecular formula C22H22N2O2 B4283462 N-[4-(benzyloxy)phenyl]-N'-(2,3-dimethylphenyl)urea

N-[4-(benzyloxy)phenyl]-N'-(2,3-dimethylphenyl)urea

Cat. No. B4283462
M. Wt: 346.4 g/mol
InChI Key: KBJRPFFTLMSDQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(benzyloxy)phenyl]-N'-(2,3-dimethylphenyl)urea, also known as BPU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. BPU is a urea derivative that exhibits potent anticancer activity and has been found to be effective against a range of cancer types. In

Mechanism of Action

N-[4-(benzyloxy)phenyl]-N'-(2,3-dimethylphenyl)urea works by binding to the colchicine-binding site on tubulin, which is involved in microtubule assembly. By binding to this site, N-[4-(benzyloxy)phenyl]-N'-(2,3-dimethylphenyl)urea prevents the formation of microtubules, which are essential for cell division. This leads to cell cycle arrest and ultimately cell death.
Biochemical and Physiological Effects:
N-[4-(benzyloxy)phenyl]-N'-(2,3-dimethylphenyl)urea has been found to exhibit potent anticancer activity in vitro and in vivo. In addition to its effects on tubulin, N-[4-(benzyloxy)phenyl]-N'-(2,3-dimethylphenyl)urea has also been found to induce apoptosis, or programmed cell death, in cancer cells. N-[4-(benzyloxy)phenyl]-N'-(2,3-dimethylphenyl)urea has also been found to inhibit the growth of cancer cells by inhibiting the activity of enzymes involved in DNA replication.

Advantages and Limitations for Lab Experiments

N-[4-(benzyloxy)phenyl]-N'-(2,3-dimethylphenyl)urea has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yield. N-[4-(benzyloxy)phenyl]-N'-(2,3-dimethylphenyl)urea is also stable and can be stored for extended periods of time. However, N-[4-(benzyloxy)phenyl]-N'-(2,3-dimethylphenyl)urea has some limitations for lab experiments. It is highly toxic and must be handled with care. In addition, N-[4-(benzyloxy)phenyl]-N'-(2,3-dimethylphenyl)urea has poor solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on N-[4-(benzyloxy)phenyl]-N'-(2,3-dimethylphenyl)urea. One area of research is the development of N-[4-(benzyloxy)phenyl]-N'-(2,3-dimethylphenyl)urea analogs with improved solubility and toxicity profiles. Another area of research is the evaluation of N-[4-(benzyloxy)phenyl]-N'-(2,3-dimethylphenyl)urea in combination with other anticancer agents. Finally, the potential use of N-[4-(benzyloxy)phenyl]-N'-(2,3-dimethylphenyl)urea in other areas, such as neurodegenerative diseases, should be explored.
Conclusion:
In conclusion, N-[4-(benzyloxy)phenyl]-N'-(2,3-dimethylphenyl)urea is a urea derivative that exhibits potent anticancer activity and has been found to be effective against a range of cancer types. The synthesis of N-[4-(benzyloxy)phenyl]-N'-(2,3-dimethylphenyl)urea is relatively simple, and it has several advantages for lab experiments. N-[4-(benzyloxy)phenyl]-N'-(2,3-dimethylphenyl)urea works by inhibiting the activity of tubulin, which is involved in cell division. N-[4-(benzyloxy)phenyl]-N'-(2,3-dimethylphenyl)urea has several future directions for research, including the development of analogs with improved properties and the evaluation of its use in combination with other anticancer agents.

Scientific Research Applications

N-[4-(benzyloxy)phenyl]-N'-(2,3-dimethylphenyl)urea has been extensively studied for its potential use in cancer therapy. It has been found to exhibit potent anticancer activity against a range of cancer types, including breast cancer, lung cancer, and prostate cancer. N-[4-(benzyloxy)phenyl]-N'-(2,3-dimethylphenyl)urea works by inhibiting the activity of a protein called tubulin, which is involved in cell division. By disrupting the normal functioning of tubulin, N-[4-(benzyloxy)phenyl]-N'-(2,3-dimethylphenyl)urea can induce cell death in cancer cells.

properties

IUPAC Name

1-(2,3-dimethylphenyl)-3-(4-phenylmethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O2/c1-16-7-6-10-21(17(16)2)24-22(25)23-19-11-13-20(14-12-19)26-15-18-8-4-3-5-9-18/h3-14H,15H2,1-2H3,(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBJRPFFTLMSDQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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